![molecular formula C11H13ClFNO B2390133 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride CAS No. 2416230-93-6](/img/structure/B2390133.png)
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride
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Overview
Description
The compound “2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The presence of a fluorine atom and a methyl group on the benzofuran ring further characterizes this specific compound .Chemical Reactions Analysis
While specific chemical reactions involving “2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride” are not detailed in the search results, benzofuran compounds in general can undergo various chemical reactions. For instance, they can be involved in free radical cyclization cascades and proton quantum tunneling processes .Physical And Chemical Properties Analysis
The compound “2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride” has a molecular weight of 203.64 . It is a powder at room temperature .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including EN300-26673430, have demonstrated potent anti-tumor properties. Researchers have investigated their effects on various cancer cell lines. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds exhibited anticancer activity against human ovarian cancer cells .
Antibacterial Properties
EN300-26673430 and related benzofuran compounds have been evaluated for their antibacterial effects. For instance, 3-methanone-6-substituted-benzofuran derivatives were synthesized and tested against bacterial strains such as E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
Synthetic Applications
Novel methods for constructing benzofuran rings have been discovered. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and fewer side reactions .
Drug Lead Compound
Given its biological activities, EN300-26673430 represents a potential natural drug lead compound. Researchers continue to explore its pharmacological properties and structure-activity relationships.
Safety And Hazards
Future Directions
Benzofuran compounds, including “2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the therapeutic potential of these compounds.
properties
IUPAC Name |
2-(6-fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKSDKTUEQGTSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)F)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride |
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